2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid
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Overview
Description
2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is further connected to the nicotinic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react nicotinic acid with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid can remove the Boc group.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Amino derivatives of nicotinic acid.
Substitution: Free amine forms of nicotinic acid.
Scientific Research Applications
2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
- 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
- 2-((tert-Butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is unique due to its specific structure, which combines the properties of nicotinic acid with the protective Boc group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-8(10(15)16)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAZMQHBNVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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